Cas no 1227490-32-5 ((2,5-Dibromopyridin-3-yl)methanol)
(2,5-Dibromopyridin-3-yl)methanol Chemical and Physical Properties
Names and Identifiers
-
- (2,5-Dibromopyridin-3-yl)methanol
- 2,5-Dibromo-3-(hydroxymethyl)pyridine
- AKOS016012835
- SB55471
- SCHEMBL24502939
- CS-0195148
- A891014
- 3-Pyridinemethanol, 2,5-dibromo-
- AT31751
- DB-335871
- MFCD16606959
- 1227490-32-5
- (2,5-Dibromo-3-pyridyl)methanol
- DTXSID40855975
- EN300-1915179
-
- MDL: MFCD16606959
- Inchi: 1S/C6H5Br2NO/c7-5-1-4(3-10)6(8)9-2-5/h1-2,10H,3H2
- InChI Key: JWWSAQIWSUIQOK-UHFFFAOYSA-N
- SMILES: BrC1C(=CC(=CN=1)Br)CO
Computed Properties
- Exact Mass: 266.87174g/mol
- Monoisotopic Mass: 264.87379g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 112
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 33.1Ų
(2,5-Dibromopyridin-3-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023022666-1g |
2,5-Dibromopyridine-3-methanol |
1227490-32-5 | 97% | 1g |
$432.87 | 2023-09-03 | |
| Alichem | A023022666-5g |
2,5-Dibromopyridine-3-methanol |
1227490-32-5 | 97% | 5g |
$1074.17 | 2023-09-03 | |
| Alichem | A023022666-10g |
2,5-Dibromopyridine-3-methanol |
1227490-32-5 | 97% | 10g |
$1356.84 | 2023-09-03 | |
| Alichem | A023022666-25g |
2,5-Dibromopyridine-3-methanol |
1227490-32-5 | 97% | 25g |
$2200.20 | 2023-09-03 | |
| TRC | B426628-50mg |
(2,5-Dibromopyridin-3-yl)methanol |
1227490-32-5 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B426628-100mg |
(2,5-Dibromopyridin-3-yl)methanol |
1227490-32-5 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B426628-500mg |
(2,5-Dibromopyridin-3-yl)methanol |
1227490-32-5 | 500mg |
$ 230.00 | 2022-06-07 | ||
| Matrix Scientific | 203150-5g |
(2,5-Dibromo-3-pyridyl)methanol |
1227490-32-5 | 5g |
$1277.00 | 2023-09-07 | ||
| Matrix Scientific | 203150-25g |
(2,5-Dibromo-3-pyridyl)methanol |
1227490-32-5 | 25g |
$2763.00 | 2023-09-07 | ||
| Chemenu | CM131218-1g |
(2,5-dibromopyridin-3-yl)methanol |
1227490-32-5 | 95% | 1g |
$292 | 2021-08-05 |
(2,5-Dibromopyridin-3-yl)methanol Related Literature
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on (2,5-Dibromopyridin-3-yl)methanol
Introduction to (2,5-Dibromopyridin-3-yl)methanol (CAS No. 1227490-32-5)
(2,5-Dibromopyridin-3-yl)methanol (CAS No. 1227490-32-5) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a pyridine ring substituted with two bromine atoms and a hydroxymethyl group. These properties make it a valuable intermediate in the synthesis of various bioactive molecules and drug candidates.
The chemical structure of (2,5-Dibromopyridin-3-yl)methanol is depicted as follows: C7H6Br2NO. The presence of the bromine atoms and the hydroxymethyl group imparts specific reactivity and functional versatility to this compound. The bromine substituents can serve as excellent leaving groups in various substitution reactions, while the hydroxymethyl group can be readily functionalized through oxidation, reduction, or other chemical transformations.
In recent years, (2,5-Dibromopyridin-3-yl)methanol has been extensively studied for its potential applications in drug discovery and development. One notable area of research involves its use as a building block in the synthesis of novel antiviral agents. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported the successful synthesis of a series of pyridine-based compounds derived from (2,5-Dibromopyridin-3-yl)methanol, which exhibited potent antiviral activity against several RNA viruses, including influenza and coronaviruses.
Beyond antiviral applications, (2,5-Dibromopyridin-3-yl)methanol has also shown promise in the development of anticancer drugs. A 2020 study published in the European Journal of Medicinal Chemistry described the synthesis and biological evaluation of a series of pyridine derivatives containing the (2,5-Dibromopyridin-3-yl)methanol scaffold. These derivatives demonstrated significant cytotoxicity against various human cancer cell lines, particularly those derived from breast and lung cancers. The researchers attributed this activity to the ability of these compounds to disrupt key cellular processes such as DNA replication and protein synthesis.
The synthetic accessibility and functional diversity of (2,5-Dibromopyridin-3-yl)methanol have also made it an attractive target for combinatorial chemistry approaches. In a 2019 study published in Organic & Biomolecular Chemistry, researchers utilized this compound as a key intermediate in a high-throughput screening campaign aimed at identifying new inhibitors of protein-protein interactions (PPIs). The results of this study led to the discovery of several potent PPI inhibitors with potential therapeutic applications in diseases such as Alzheimer's and Parkinson's.
In addition to its role in drug discovery, (2,5-Dibromopyridin-3-yl)methanol has been explored for its utility in materials science and analytical chemistry. For example, a 2018 study published in Analytical Chemistry reported the use of this compound as a derivatizing agent for enhancing the detection sensitivity of certain analytes in liquid chromatography-mass spectrometry (LC-MS) analyses. The unique electronic properties of the pyridine ring and bromine substituents contributed to improved ionization efficiency and enhanced signal-to-noise ratios.
The environmental impact and safety profile of (2,5-Dibromopyridin-3-yl)methanol have also been subjects of investigation. A 2017 study published in Environmental Science & Technology evaluated the biodegradability and ecotoxicity of this compound under various environmental conditions. The results indicated that while (2,5-Dibromopyridin-3-yl)methanol is not readily biodegradable, it does not exhibit significant acute toxicity to aquatic organisms at environmentally relevant concentrations.
In conclusion, (2,5-Dibromopyridin-3-yl)methanol (CAS No. 1227490-32-5) is a multifaceted compound with broad applications in medicinal chemistry, pharmaceutical research, materials science, and analytical chemistry. Its unique structural features and functional versatility make it an invaluable tool for scientists working across these disciplines. As research continues to uncover new possibilities for its use, it is likely that this compound will play an increasingly important role in advancing our understanding and treatment of various diseases and conditions.
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